NH-Acidity Modulation: pKa Comparison with Trifluoromethanesulfonamide
N-Methyltrifluoromethanesulfonamide exhibits a measured pKa of 7.56, compared to a pKa of 6.39 for the unsubstituted parent compound trifluoromethanesulfonamide (CF3SO2NH2) [1]. The N-methyl substitution reduces acidity by approximately 1.17 pKa units, corresponding to a ~15-fold decrease in acid dissociation constant. This quantification derives from potentiometric titration in 67% N,N-dimethylformamide-water with subsequent correlation to aqueous pKa values using a nine-compound calibration set [1].
| Evidence Dimension | NH-Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.56 |
| Comparator Or Baseline | Trifluoromethanesulfonamide (CF3SO2NH2): pKa = 6.39 |
| Quantified Difference | ΔpKa = +1.17 (target less acidic by factor of ~15) |
| Conditions | Half-neutralization potentials measured in 67% DMF-water; aqueous pKa calculated via correlation plot |
Why This Matters
This acidity difference alters the deprotonation equilibrium position in base-catalyzed reactions and influences metal-ligand complexation behavior, making the compound unsuitable as a direct replacement without adjusting stoichiometry or base selection.
- [1] Treptka, R.D., Harrington, J.K., McConnel, R.L. Acidites and partition coefficients of fluoromethanesulfonamides. Journal of Organic Chemistry, 1974, 39, 1094-1098. DOI: 10.1021/jo00922a017. View Source
